![molecular formula C18H19N5O4 B2696834 (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone CAS No. 1172870-18-6](/img/structure/B2696834.png)
(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone is a useful research compound. Its molecular formula is C18H19N5O4 and its molecular weight is 369.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone, with the molecular formula C18H19N5O4, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-benzo[d]imidazole derivatives with piperazine and nitrofuran moieties. The synthetic pathway often includes several steps:
- Formation of the benzimidazole ring .
- Piperazine substitution to introduce the piperazine moiety.
- Nitrofuran attachment through a methanone linkage.
The purity of synthesized compounds is generally around 95%, ensuring reliability in biological testing.
Antimicrobial Activity
Research indicates that derivatives containing benzimidazole and nitrofuran structures exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains:
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Moderate Inhibition |
Escherichia coli | Strong Inhibition |
Bacillus subtilis | Moderate Inhibition |
These findings suggest a potential application in treating infections caused by resistant bacterial strains .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Preliminary studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related benzimidazole derivative was shown to effectively delay tumor growth in xenograft models .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications to the nitrofuran and benzimidazole moieties can significantly influence biological activity. Key findings include:
- Nitro Group Positioning : The position of the nitro group on the furan ring affects antibacterial potency.
- Piperazine Substituents : Variations in piperazine substituents can enhance selectivity and reduce toxicity.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in clinical settings:
- Case Study 1 : A study on a related compound demonstrated significant antibacterial effects against multi-drug-resistant strains of E. coli and S. aureus, suggesting its potential as a therapeutic agent in resistant infections .
- Case Study 2 : In vitro tests showed that derivatives exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating promising anticancer activity .
科学的研究の応用
Anticancer Activity
Research indicates that compounds containing benzimidazole and piperazine moieties exhibit significant anticancer properties. The structure of (4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone suggests it may interact with cellular targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division .
Antiviral Properties
Imidazole derivatives, including those similar to this compound, have been evaluated for their antiviral activities. In vitro assays have demonstrated effectiveness against various viruses, suggesting that this compound could be explored for antiviral drug development .
Design of New Therapeutics
The synthesis of this compound involves multi-step organic synthesis techniques that can be optimized for higher yields. This compound serves as a key intermediate in the development of new therapeutic agents targeting multiple pathways in diseases such as cancer and viral infections .
Immunomodulatory Effects
Preliminary studies suggest that compounds with similar structural frameworks may modulate immune responses, making them candidates for research into autoimmune diseases and other conditions where immune regulation is beneficial .
Structure Activity Relationship (SAR) Studies
The structure of this compound provides a basis for SAR studies aimed at optimizing its biological activity. By modifying specific functional groups and analyzing their effects on activity, researchers can enhance the efficacy and selectivity of this compound against target diseases .
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of a series of piperazine derivatives on human cancer cell lines such as HeLa and MCF7. The results indicated that modifications to the piperazine ring significantly influenced cytotoxic activity, with some derivatives showing IC50 values in the low micromolar range .
Case Study 2: Antiviral Screening
In another study, imidazole-based compounds were screened for antiviral activity against HIV and influenza viruses. The results showed promising inhibition rates, suggesting that further development of these compounds could lead to effective antiviral therapies .
特性
IUPAC Name |
[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]-(5-nitrofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-14-5-3-2-4-13(14)19-16(20)12-21-8-10-22(11-9-21)18(24)15-6-7-17(27-15)23(25)26/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXPNDMZERVWTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN3CCN(CC3)C(=O)C4=CC=C(O4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。